4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a sulfamoyl group attached to a dimethylphenyl ring, and a furan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 3-aminobenzamide to introduce the chloro group. This is followed by the sulfonation of the dimethylphenyl group to attach the sulfamoyl moiety. The final step involves the coupling of the furan-2-ylmethyl group to the benzamide core under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(phenylmethyl)benzamide
- 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. The furan ring can participate in additional interactions, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C20H19ClN2O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19ClN2O4S/c1-13-5-7-16(10-14(13)2)23-28(25,26)19-11-15(6-8-18(19)21)20(24)22-12-17-4-3-9-27-17/h3-11,23H,12H2,1-2H3,(H,22,24) |
InChI Key |
SHKDDVFKPVJOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.